4-Dimethylamino-2-methylazobenzene
Overview
Description
4-Dimethylamino-2-methylazobenzene is an organic compound belonging to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to two aromatic rings. This compound is known for its vibrant color and is commonly used as a dye. It is also referred to as an azo dye due to the presence of the azo group.
Mechanism of Action
Mode of Action
One study suggests that azo compounds like 2-medab can induce conformational transitions in certain proteins . This interaction could potentially alter the function of these proteins, leading to various downstream effects. More research is required to fully understand the interaction between 2-MeDAB and its targets.
Biochemical Pathways
It is known that azo compounds can influence various biochemical processes, including enzyme activity and protein function
Result of Action
Some studies suggest that azo compounds can have toxic effects, particularly in the liver . More research is needed to fully understand the effects of 2-MeDAB at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
2-Methyl-4-(dimethylamino)azobenzene plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It is known to interact with FMN-dependent NADH-azoreductase, an enzyme found in Pseudomonas aeruginosa . This interaction leads to the reduction of the azo bond, resulting in the formation of aromatic amines. The compound’s interaction with enzymes and proteins is primarily through binding to the active sites, which facilitates the reduction process.
Cellular Effects
The effects of 2-Methyl-4-(dimethylamino)azobenzene on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress, leading to the activation of stress-responsive signaling pathways. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-Methyl-4-(dimethylamino)azobenzene exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the reduction of the azo bond by FMN-dependent NADH-azoreductase results in the formation of aromatic amines, which can further interact with other biomolecules . Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-4-(dimethylamino)azobenzene have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to the compound can lead to chronic toxicity, affecting cellular function and viability. In vitro and in vivo studies have demonstrated that the compound can induce oxidative stress and DNA damage over extended periods .
Dosage Effects in Animal Models
The effects of 2-Methyl-4-(dimethylamino)azobenzene vary with different dosages in animal models. At low doses, the compound has been observed to induce mild oxidative stress and minor alterations in gene expression. At higher doses, it can cause significant toxicity, including liver and kidney damage . Threshold effects have been observed, where doses above a certain level lead to severe adverse effects, including carcinogenicity .
Metabolic Pathways
2-Methyl-4-(dimethylamino)azobenzene is involved in several metabolic pathways. The primary pathway involves its reduction by FMN-dependent NADH-azoreductase, leading to the formation of aromatic amines . These amines can further undergo various metabolic transformations, including hydroxylation and conjugation, facilitated by enzymes such as cytochrome P450 . The compound’s metabolism can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Methyl-4-(dimethylamino)azobenzene is transported and distributed through interactions with transporters and binding proteins. The compound can bind to plasma proteins, facilitating its transport in the bloodstream . Additionally, it can interact with cellular transporters, such as ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and distribution . The compound’s localization and accumulation within specific tissues can influence its biological activity and toxicity.
Subcellular Localization
The subcellular localization of 2-Methyl-4-(dimethylamino)azobenzene is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its effects. For instance, its presence in the nucleus can influence gene expression, while its localization in mitochondria can affect cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylamino-2-methylazobenzene typically involves the azo coupling reaction. This reaction is a classical method for synthesizing azo compounds and involves the coupling of diazonium salts with activated aromatic compounds. The general steps are as follows:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N,N-dimethylaniline in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Dimethylamino-2-methylazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Dimethylamino-2-methylazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of colored materials and textiles
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminoazobenzene: Similar structure but lacks the methyl group at the 2-position.
Methyl Red: Contains a carboxylic acid group instead of a methyl group.
Dabsyl Chloride: Contains a sulfonyl chloride group instead of a methyl group
Uniqueness
4-Dimethylamino-2-methylazobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo cis-trans isomerization and its vibrant color make it particularly valuable in applications requiring molecular switches and dyes .
Properties
IUPAC Name |
N,N,3-trimethyl-4-phenyldiazenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-12-11-14(18(2)3)9-10-15(12)17-16-13-7-5-4-6-8-13/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTOLYZIJUDOIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)N=NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
Record name | 2-METHYL-4-DIMETHYLAMINOAZOBENZENE | |
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URL | https://cameochemicals.noaa.gov/chemical/20639 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074845 | |
Record name | 2-Methyl-4-(dimethylamino)azobenzene | |
Source | EPA DSSTox | |
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Molecular Weight |
239.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methyl-4-dimethylaminoazobenzene is a red-orange crystalline solid. (NTP, 1992) | |
Record name | 2-METHYL-4-DIMETHYLAMINOAZOBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20639 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | 2-METHYL-4-DIMETHYLAMINOAZOBENZENE | |
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URL | https://cameochemicals.noaa.gov/chemical/20639 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
54-88-6 | |
Record name | 2-METHYL-4-DIMETHYLAMINOAZOBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20639 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-(Dimethylamino)-2-methylazobenzene | |
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Record name | 2-Methyl-4-dimethylaminoazobenzene | |
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Record name | 2-MeDAB | |
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Record name | 2-Methyl-4-(dimethylamino)azobenzene | |
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Record name | N,N-dimethyl-4-(phenylazo)-m-toluidine | |
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Record name | 2-METHYL-4-(DIMETHYLAMINO)AZOBENZENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-MeDAB compare to 3'-MeDAB in terms of its impact on liver enzymes?
A1: While both 2-MeDAB and 3'-MeDAB are aminoazo dyes, they exhibit different effects on liver enzyme activity. Research suggests that 2-MeDAB does not significantly affect most liver enzymes, except for potentially increasing the activity of glutamic dehydrogenase. [] Conversely, 3'-MeDAB significantly alters the activities of various enzymes, including those involved in glucose metabolism, amino acid metabolism, and detoxification. [] This difference in enzyme activity modulation might contribute to the contrasting carcinogenic potencies of the two compounds.
Q2: Does 2-MeDAB bind to DNA and proteins in the liver like its carcinogenic counterpart 3'-MeDAB?
A2: Yes, studies demonstrate that metabolites of both 2-MeDAB and 3'-MeDAB bind to rat liver DNA and proteins, but with distinct patterns. [] Interestingly, while 3'-MeDAB metabolites show higher binding affinity to DNA, 2-MeDAB metabolites exhibit equal or even greater binding to proteins. [] This difference in binding patterns suggests potentially different mechanisms of action and could be relevant to their contrasting carcinogenicity.
Q3: Does the position of the methyl group in 2-MeDAB influence its binding to serum albumin and nuclear proteins?
A3: While the provided abstracts don't directly compare 2-MeDAB with other isomers regarding their binding to serum albumin and nuclear proteins, it's known that even small structural modifications can significantly impact a molecule's binding properties. [, , ] Further research is needed to directly assess how the methyl group position in 2-MeDAB affects its interactions with these proteins compared to 3'-MeDAB.
Q4: Does the administration of 2-MeDAB lead to any observable changes in the activity of Glucose-6-phosphatase within the liver?
A4: While research has been conducted to examine the effects of 2-MeDAB on Glucose-6-phosphatase activity in rat liver cells, the specific outcomes and conclusions from these studies are not provided in the abstracts. [, ] Further investigation and access to the full research articles would be required to delve into the detailed findings regarding 2-MeDAB's influence on this enzyme's activity.
Q5: Can the tautomeric equilibrium of 2-MeDAB provide insights into its biochemical behavior?
A5: Yes, the tautomeric equilibrium of 2-MeDAB and its derivatives has been investigated to understand the influence of methyl group positions on basicity and potential reactivity. [] The research suggests that the methyl group in the 2-position primarily exerts an inductive effect on the amino nitrogen's basicity, while its impact on the azo nitrogens' basicity is less significant compared to the 2'-methyl group. [] This understanding of electronic and steric effects within the molecule can shed light on its interactions with biological targets.
Q6: What are the implications of the observed differences between 2-MeDAB and 3'-MeDAB for cancer research?
A6: The contrasting effects of 2-MeDAB and 3'-MeDAB on liver enzymes and their distinct binding patterns to DNA and proteins offer valuable insights into the structure-activity relationships of aminoazo dyes in hepatocarcinogenesis. [, ] Understanding these differences can aid in identifying the specific molecular events triggered by 3'-MeDAB that lead to cancer development, potentially paving the way for novel preventive and therapeutic strategies.
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